molecular formula C35H40N8O6 B612793 Acetylarginyltryptophyl diphenylglycine CAS No. 1334583-93-5

Acetylarginyltryptophyl diphenylglycine

Cat. No.: B612793
CAS No.: 1334583-93-5
M. Wt: 668.75
InChI Key:
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Description

Acetylarginyltryptophyl diphenylglycine is a synthetically produced tetrapeptide composed of four amino acids: arginine, tryptophan, and two phenylglycine molecules. This compound is known for its anti-aging properties, particularly in skincare, where it helps to inhibit enzymes that break down proteins like collagen, promoting a youthful and firmer appearance .

Scientific Research Applications

Acetylarginyltryptophyl diphenylglycine has several applications in scientific research:

Mechanism of Action

This tetrapeptide reduces elastase (enzyme) activity by protecting elastin and other components of the extracellular matrix that are susceptible to being degraded by enzymes . It also increases collagen synthesis which promotes support and restores skin integrity .

Safety and Hazards

According to the EWG’s Skin Deep® scoring system, Acetylarginyltryptophyl Diphenylglycine has low concerns for cancer, allergies & immunotoxicity, and developmental and reproductive toxicity . It’s not currently on EWG’s Skin Deep Restricted or Unacceptable Lists .

Future Directions

Acetylarginyltryptophyl Diphenylglycine is a safe and effective ingredient that restructures connective tissue incorporated in products used to reduce sagging of the chest, neck, and body . It’s expected to continue being used in anti-aging and skin firming products due to its beneficial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetylarginyltryptophyl diphenylglycine is synthesized through the reaction of acetic acid with the amino acids arginine, tryptophan, and phenylglycine. The process involves peptide bond formation between these amino acids, facilitated by coupling reagents and protecting groups to ensure the correct sequence and structure .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves automated peptide synthesizers that can handle large-scale production. The process includes solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support, followed by cleavage and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Acetylarginyltryptophyl diphenylglycine primarily undergoes hydrolysis and enzymatic reactions. It is designed to resist degradation by enzymes like elastase, which break down proteins in the skin .

Common Reagents and Conditions:

    Hydrolysis: Water and mild acidic or basic conditions.

    Enzymatic Reactions: Enzymes like elastase under physiological conditions.

Major Products Formed: The primary product of hydrolysis is the breakdown of the peptide into its constituent amino acids. Enzymatic reactions may lead to partial degradation, affecting its efficacy in skincare applications .

Comparison with Similar Compounds

    Acetyl hexapeptide-8: Known for its ability to reduce the appearance of wrinkles by inhibiting neurotransmitter release.

    Palmitoyl tripeptide-1: Stimulates collagen production and skin repair.

    Copper peptides: Promote wound healing and skin regeneration.

Uniqueness: Acetylarginyltryptophyl diphenylglycine is unique in its dual action of inhibiting elastase and stimulating collagen synthesis, making it particularly effective in anti-aging skincare formulations .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-2-phenylacetyl]amino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40N8O6/c1-21(44)40-27(17-10-18-38-35(36)37)31(45)41-28(19-24-20-39-26-16-9-8-15-25(24)26)32(46)42-29(22-11-4-2-5-12-22)33(47)43-30(34(48)49)23-13-6-3-7-14-23/h2-9,11-16,20,27-30,39H,10,17-19H2,1H3,(H,40,44)(H,41,45)(H,42,46)(H,43,47)(H,48,49)(H4,36,37,38)/t27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKVMNZTZSUQBC-KRCBVYEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)N[C@@H](C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334583-93-5
Record name Acetylarginyltryptophyl diphenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334583935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACETYLARGINYLTRYPTOPHYL DIPHENYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O32SH1GPH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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